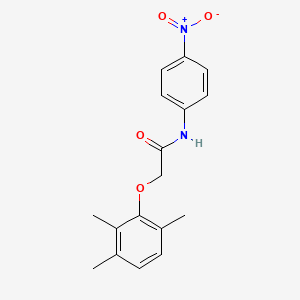
N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide, also known as HPE, is a synthetic compound that has been widely used in scientific research. It belongs to the class of amides and has a molecular formula of C18H22N2O2. HPE has shown promising results in various research studies due to its unique properties and mechanisms of action.
Mecanismo De Acción
N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide exerts its effects through various mechanisms of action. It has been shown to act as an antioxidant, which helps protect cells from oxidative damage. It also has anti-inflammatory properties, which can help reduce inflammation in the body. N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has been found to modulate the activity of various enzymes and receptors in the body, which can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has been shown to have various biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal growth and survival. Additionally, N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has been found to have anti-apoptotic effects, which can help prevent cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for research studies. N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has also been shown to have low toxicity and is well-tolerated in animal studies. However, there are also some limitations to using N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has been found to have low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and duration of treatment for these conditions. Another area of interest is the use of N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide in cancer therapy. More research is needed to determine the mechanisms by which N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide exerts its anti-tumor effects and to identify potential targets for cancer treatment. Finally, there is a need for more studies on the safety and toxicity of N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide, particularly in humans.
Métodos De Síntesis
N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide can be synthesized using a variety of methods, including the reaction of 2-hydroxy-2-phenylethylamine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has been extensively studied in various scientific fields, including pharmacology, neurology, and oncology. In pharmacology, N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has been shown to have potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's, Parkinson's, and Huntington's disease. In neurology, N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has been found to have neuroprotective properties and can help prevent neuronal damage caused by oxidative stress. In oncology, N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)ethanediamide has been studied for its anti-tumor properties and has been shown to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N-(2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-6-5-9-14(10-12)19-17(22)16(21)18-11-15(20)13-7-3-2-4-8-13/h2-10,15,20H,11H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQKOMHXHBTNBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6230997 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(9H-fluoren-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B5147134.png)
![5-fluoro-N,N-dimethyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate](/img/structure/B5147140.png)
![N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine](/img/structure/B5147148.png)


![ethyl 4-{[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5147174.png)

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-mesitylacetamide](/img/structure/B5147193.png)

![(3S*,4S*)-1-[(2-ethyl-5-pyrimidinyl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5147206.png)
![N-[2-(4-phenyl-1-piperazinyl)ethyl]-2-propylpentanamide hydrochloride](/img/structure/B5147209.png)


![ethyl 4-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5147231.png)